Methyldichlorosilane

Description

Properties

InChI |

InChI=1S/CH3Cl2Si/c1-4(2)3/h1H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTQYJQFGNYHXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5026413 | |

| Record name | Methyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point: -26 °F; Boiling point: 41 °C (106 °F). Vapors heavier than air. Vapor and liquid may cause burns. Denser than water and decomposed by water to form hydrochloric acid, a corrosive material., Liquid, Colorless liquid with pungent odor; [ICSC], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

106.7 °F at 760 mmHg (USCG, 1999), 41 °C | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

-14 °F (USCG, 1999), -14 °F, 15 °F (-9 °C) (Closed cup), -22 °C (closed cup), -22 °C c.c. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in benzene, ether, heptane, SOL IN WATER, Solubility in water: reaction | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.11 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.10 at 27 °C, Relative density (water = 1): 1.1 | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.97 (AIR= 1), Relative vapor density (air = 1): 3.97 | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

429.0 [mmHg], 429 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 47.1 | |

| Record name | Methyldichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2222 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

75-54-7 | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyldichlorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000075547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl dichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/methyl-dichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, dichloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyldichlorosilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5026413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dichloro(methyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.798 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICHLOROMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RYT75289H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-135 °F (USCG, 1999), -93 °C, -92 °C | |

| Record name | METHYLDICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1103 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYLDICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0297 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Methyldichlorosilane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldichlorosilane (CH₃SiHCl₂), a key organosilicon compound, is a colorless, fuming liquid with a pungent odor.[1] It serves as a critical intermediate in the synthesis of a wide array of silicone-based materials. This guide provides an in-depth overview of its chemical formula, structure, physicochemical properties, and detailed experimental protocols relevant to its synthesis and reactions. The information is tailored for researchers, scientists, and professionals in drug development who utilize organosilicon compounds in their work.

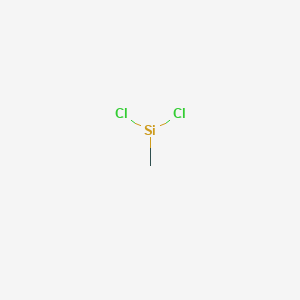

Chemical Formula and Structure

The chemical formula for methyldichlorosilane is CH₃SiHCl₂ .[1][2] Its structure consists of a central silicon atom covalently bonded to one methyl group (-CH₃), one hydrogen atom (-H), and two chlorine atoms (-Cl).

The spatial arrangement of these groups around the silicon atom is tetrahedral. This structure is the foundation for its reactivity and utility as a precursor in organosilicon chemistry.

Molecular Structure of Methyldichlorosilane

Caption: Ball-and-stick model of the methyldichlorosilane molecule.

Physicochemical Properties

A summary of the key quantitative properties of methyldichlorosilane is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 115.03 g/mol [1] |

| Density | 1.105 g/mL at 25 °C |

| Boiling Point | 41 °C (106 °F)[1][3] |

| Melting Point | -93 °C |

| Flash Point | -26 °F (-32 °C)[1] |

| Vapor Pressure | 6.79 psi (47.1 kPa) at 20 °C[3][4] |

| Vapor Density | 4 (vs air) |

| Refractive Index | n20/D 1.398 (lit.) |

| Lower Explosive Limit | 6 %[5] |

| Upper Explosive Limit | >55 % |

| Autoignition Temperature | 471 °F (244 °C) |

| Solubility | Reacts with water[3][4] |

Experimental Protocols

Synthesis of Methyldichlorosilane via the Müller-Rochow Process

The primary industrial method for the synthesis of methylchlorosilanes, including methyldichlorosilane, is the Müller-Rochow process.[1][6] This direct synthesis involves the reaction of methyl chloride with elemental silicon in the presence of a copper catalyst.

Overall Reaction:

CH₃Cl + Si → (CH₃)ₓSiCl₄₋ₓ (a mixture of methylchlorosilanes)

Experimental Workflow for the Müller-Rochow Process:

Caption: Workflow for the industrial synthesis of methylchlorosilanes.

Detailed Methodology:

-

Reactant Preparation: Finely ground metallurgical-grade silicon (98-99% purity) is mixed with a copper-based catalyst. Promoters such as zinc and tin may also be added to improve selectivity and reaction rate.

-

Reaction: The solid mixture is introduced into a fluidized bed reactor. Gaseous methyl chloride is then passed through the reactor. The reaction is typically carried out at temperatures between 280°C and 350°C and pressures of 1 to 5 bar.[1][6]

-

Product Separation: The resulting mixture of methylchlorosilanes is passed through a condenser to liquefy the products.

-

Purification: The crude liquid mixture is then separated by fractional distillation to isolate the different methylchlorosilane products, including methyldichlorosilane, dimethyldichlorosilane, and methyltrichlorosilane.

-

Recycling: Unreacted methyl chloride is recycled back into the reactor.

Hydrolysis of Methyldichlorosilane

Methyldichlorosilane reacts vigorously with water in a hydrolysis reaction to produce methylsilanetriol (B1219558) and hydrochloric acid. This reaction is highly exothermic.

Reaction:

CH₃SiHCl₂ + 3H₂O → CH₃SiH(OH)₂ + 2HCl

Experimental Protocol for Controlled Hydrolysis:

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety glasses, due to the vigorous nature of the reaction and the evolution of corrosive hydrogen chloride gas.

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas scrubber containing a dilute sodium hydroxide (B78521) solution to neutralize the evolved HCl gas.

-

Reaction Initiation: The reaction flask is charged with a suitable inert solvent (e.g., diethyl ether or toluene) and cooled in an ice bath.

-

Addition of Methyldichlorosilane: A solution of methyldichlorosilane in the same inert solvent is placed in the dropping funnel.

-

Controlled Addition of Water: A stoichiometric amount of water is added dropwise to the stirred, cooled solution of methyldichlorosilane. The rate of addition should be controlled to manage the exotherm.

-

Reaction Completion and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional period to ensure complete reaction. The organic layer is then separated, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the methylsilanetriol product.

Signaling Pathways and Logical Relationships

The primary utility of methyldichlorosilane is as a precursor in the synthesis of more complex silicon-containing molecules. Its reactivity is dictated by the presence of the Si-H and Si-Cl bonds.

Logical Relationship of Methyldichlorosilane Reactions:

Caption: Key reaction pathways of methyldichlorosilane.

This diagram illustrates that the Si-H bond is primarily involved in hydrosilylation reactions, while the Si-Cl bonds are susceptible to nucleophilic substitution by hydrolysis, reduction, and Grignard reagents, leading to a diverse range of organosilicon products.

References

- 1. Direct process - Wikipedia [en.wikipedia.org]

- 2. CAS 75-54-7: Methyldichlorosilane | CymitQuimica [cymitquimica.com]

- 3. Direct Synthesis of Silicon Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ntnu.no [ntnu.no]

- 6. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

An In-depth Technical Guide to Methyldichlorosilane (CAS Number: 75-54-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and handling of methyldichlorosilane (CH₃SiHCl₂), a versatile and highly reactive organosilicon compound. This document is intended to serve as a foundational resource for professionals in research and development who utilize or are considering the use of this key chemical intermediate.

Physicochemical Properties

Methyldichlorosilane is a colorless, fuming liquid with a pungent odor.[1][2] It is a volatile and highly flammable substance.[2][3] The following tables summarize its key physicochemical properties.

Table 1: General and Physical Properties of Methyldichlorosilane

| Property | Value | Source(s) |

| Molecular Formula | CH₄Cl₂Si | [3][4][5] |

| Molecular Weight | 115.03 g/mol | [1] |

| Appearance | Colorless fuming liquid | [1][2] |

| Odor | Pungent, acrid | [1][2] |

| Boiling Point | 41 °C (106 °F) | [1][6] |

| Melting Point | -92 °C (-134 °F) | [2][5] |

| Density | 1.1 g/cm³ at 20 °C | [2] |

| Vapor Density | 3.97 (Air = 1) | [1][5] |

| Vapor Pressure | 47.1 kPa at 20 °C | [2][5] |

| Water Solubility | Decomposes | [2][5] |

| Solubility in Other Solvents | Soluble in benzene, ether, heptane | [1] |

| Refractive Index | 1.3983 at 20 °C | [1] |

Table 2: Safety and Reactivity Data for Methyldichlorosilane

| Property | Value | Source(s) |

| Flash Point | -26 °F (-32 °C) | [1][6] |

| Autoignition Temperature | 290 °C (554 °F) | [2] |

| Explosive Limits in Air | 2.4 - 55 vol% | [2] |

| Reactivity with Water | Reacts violently to form hydrochloric acid | [2][6] |

| Reactivity with Bases | Decomposes to form flammable/explosive gas (hydrogen) | [1][2] |

| Incompatible Materials | Strong oxidizing agents, acids, bases, water, moisture | [3][5] |

| Hazardous Decomposition Products | Hydrogen chloride, phosgene | [1][2][6] |

Core Reactivity and Applications

Methyldichlorosilane is a valuable precursor in organosilicon chemistry due to the presence of both a reactive silicon-hydrogen (Si-H) bond and two silicon-chlorine (Si-Cl) bonds.[7] This dual reactivity allows for a wide range of chemical transformations, making it a key building block for various silicone-based materials.[4][8]

Hydrolysis and Polycondensation

The most prominent reaction of methyldichlorosilane is its vigorous and exothermic hydrolysis upon contact with water or moisture.[6] This reaction leads to the formation of silanols, which are unstable and readily undergo condensation to form siloxane polymers. The overall process can be summarized as follows:

CH₃SiHCl₂ + 2H₂O → [CH₃SiH(OH)₂] + 2HCl

n[CH₃SiH(OH)₂] → [-Si(CH₃)(H)-O-]n + nH₂O

This reaction is fundamental to the production of hydrogen-containing silicone oils and resins.[5][8]

Figure 1: Simplified reaction pathway for the hydrolysis and condensation of methyldichlorosilane.

Hydrosilylation

The Si-H bond in methyldichlorosilane can participate in hydrosilylation reactions, which involve the addition of the Si-H bond across a multiple bond (e.g., C=C or C≡C). This reaction, typically catalyzed by platinum complexes, is a powerful method for forming silicon-carbon bonds and is used to synthesize a variety of functionalized organosilanes.[7]

Synthesis of Silicone Polymers

Methyldichlorosilane serves as a crucial monomer in the production of various silicone polymers.[4] By controlling the reaction conditions and co-polymerizing with other chlorosilanes, such as dimethyldichlorosilane, the properties of the resulting silicone fluids, elastomers, and resins can be tailored.[7] It is particularly important in the manufacture of hydrogen-containing silicone oils and as a precursor to methyl vinyl monomers.[5][8]

Figure 2: General workflow for the synthesis of silicone polymers from methyldichlorosilane.

Experimental Protocols

Detailed experimental procedures for reactions involving methyldichlorosilane are highly dependent on the specific application and desired product. Due to its reactivity and hazardous nature, all work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

General Handling and Safety Precautions

-

Moisture Sensitivity: Methyldichlorosilane reacts violently with water and moisture.[3] All glassware and reaction setups must be thoroughly dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Flammability: The compound is highly flammable and has a low flash point.[3] All sources of ignition must be excluded from the work area.

-

Corrosivity: The hydrolysis of methyldichlorosilane produces hydrochloric acid, which is corrosive.[6] Contact with skin and eyes will cause severe burns.[6] Inhalation can cause irritation of the respiratory tract and pulmonary edema.[6]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., neoprene or nitrile rubber), safety goggles, a face shield, and a flame-retardant lab coat.[9] A NIOSH-certified respirator with an appropriate cartridge for organic vapors and acid gases should be used.[9]

-

Spill Management: In case of a spill, evacuate the area. Do not use water. Cover the spill with a dry, inert absorbent material such as sand or earth.[6]

Hydrolysis for Polysiloxane Synthesis (Illustrative)

While a specific, universally applicable protocol is not feasible, the following outlines a general approach for the controlled hydrolysis of methyldichlorosilane to form polysiloxanes. Researchers should consult the primary literature for procedures tailored to their specific needs.

-

Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an inlet for inert gas is assembled and flame-dried.

-

Inert Atmosphere: The system is purged with dry nitrogen or argon.

-

Solvent: An inert, dry solvent (e.g., toluene (B28343) or diethyl ether) is added to the reaction flask.

-

Addition of Methyldichlorosilane: Methyldichlorosilane is added to the dropping funnel via a cannula or a dry syringe.

-

Controlled Hydrolysis: A stoichiometric amount of water, often dissolved in a miscible solvent like acetone (B3395972) or isopropanol (B130326) to control the reaction rate, is slowly added to the stirred solution of methyldichlorosilane at a controlled temperature (often sub-ambient to manage the exotherm).

-

Work-up: After the addition is complete, the reaction mixture is typically stirred for a period to ensure complete reaction. The resulting hydrochloric acid is neutralized, often by washing with a weak base (e.g., sodium bicarbonate solution). The organic layer is then separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the polysiloxane product.

Spectroscopic Data

Spectroscopic analysis is essential for the characterization of methyldichlorosilane and its reaction products.

Table 3: Spectroscopic Data References for Methyldichlorosilane

| Technique | Key Features and References |

| ¹H NMR | The proton NMR spectrum shows a quartet for the Si-H proton and a doublet for the methyl protons due to coupling. Spectral data can be found in databases such as SpectraBase.[1] |

| ¹³C NMR | The carbon-13 NMR spectrum will show a single resonance for the methyl carbon. Data is available on platforms like SpectraBase.[1] |

| ²⁹Si NMR | Silicon-29 NMR is a powerful tool for characterizing organosilicon compounds. The chemical shift of methyldichlorosilane is sensitive to its chemical environment. Spectral information can be accessed through chemical databases.[1] |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic peaks for Si-H stretching (around 2200 cm⁻¹), Si-Cl stretching, and C-H stretching and bending vibrations. The NIST Chemistry WebBook provides gas-phase IR data.[10] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including isotopic peaks due to the presence of chlorine. Data is available in the NIST Mass Spectrometry Data Center.[1][10] |

Conclusion

Methyldichlorosilane is a cornerstone of the silicone industry and a valuable reagent in chemical synthesis. Its unique reactivity profile, stemming from the Si-H and Si-Cl bonds, allows for the creation of a diverse array of materials with tailored properties. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is paramount for its safe and effective use in research and development. This guide provides a foundational understanding of these core aspects to aid scientists and professionals in their work with this important chemical.

References

- 1. gelest.com [gelest.com]

- 2. Chemistry - Synthesis methyl chlorosilanes - Silicones Europe [silicones.eu]

- 3. cfmats.com [cfmats.com]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. researchgate.net [researchgate.net]

- 7. What are Chlorosilanes? | Elkem.com [elkem.com]

- 8. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyltrichlorosilane(75-79-6) 1H NMR spectrum [chemicalbook.com]

- 10. Silane, dichloromethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyldichlorosilane

For Researchers, Scientists, and Drug Development Professionals

Methyldichlorosilane (CH₃SiHCl₂), also known as dichloromethylsilane, is a highly reactive organosilicon compound and a pivotal intermediate in the synthesis of a wide array of silicone-based materials.[1][2] Its unique molecular structure, featuring both reactive silicon-chlorine and silicon-hydrogen bonds, makes it a versatile building block for creating advanced polymers and functionalized silanes.[2] This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental considerations for its characterization, and visual representations of its key chemical pathways.

Core Physical and Chemical Properties

Methyldichlorosilane is a colorless, volatile, and fuming liquid with a sharp, irritating odor.[3][4] It is a highly flammable substance that can ignite spontaneously in air.[5] Due to its reactivity, particularly with moisture, it requires careful handling under inert conditions.[6]

Table 1: Physical Properties of Methyldichlorosilane

| Property | Value | Source(s) |

| Molecular Formula | CH₃SiHCl₂ | [4] |

| Molecular Weight | 115.03 g/mol | [3][7] |

| Boiling Point | 41-42 °C (106-107.6 °F) at 760 mmHg | [3][5][7] |

| Melting Point | -93 °C (-135.4 °F) | [4][7] |

| Density / Specific Gravity | 1.105 - 1.11 g/mL at 25 °C (water = 1) | [2][4] |

| Vapor Pressure | 429 - 471 kPa at 20-25 °C | [2][3][8] |

| Flash Point | -28 °C to -32 °C (-18.4 °F to -25.6 °F) Closed Cup | [7][8] |

| Autoignition Temperature | 230 °C (446 °F) | [5][7] |

| Refractive Index | n20/D 1.398 | [2] |

| Solubility | Reacts violently with water; Soluble in organic solvents. | [2][6][8] |

| Explosive Limits in Air | 6% (Lower), 55% (Upper) | [5] |

Chemical Reactivity and Pathways

The chemistry of methyldichlorosilane is dominated by the high reactivity of the Si-Cl and Si-H bonds.

Reaction with Water (Hydrolysis): Methyldichlorosilane reacts violently with water, moisture, or steam.[4][5] This exothermic hydrolysis reaction replaces the chlorine atoms with hydroxyl (-OH) groups to form highly unstable methylsilanediol, which readily undergoes condensation to form polysiloxanes. This reaction also liberates significant quantities of toxic and corrosive hydrogen chloride (HCl) gas.[4][5]

Reaction with Bases: It decomposes on contact with bases, producing flammable and explosive hydrogen gas.[3]

Thermal Decomposition: When heated to decomposition, it emits toxic fumes of hydrogen chloride and phosgene.[3][6]

Reaction with Oxidizing Agents: Methyldichlorosilane reacts violently with strong oxidizing agents.[6] Mixtures with substances like potassium permanganate (B83412) or lead oxide can be impact-sensitive and burst into flame.[5][6]

Industrial Synthesis (Müller-Rochow Process): The primary industrial method for producing methylchlorosilanes is the Müller-Rochow Direct Process. This involves the copper-catalyzed reaction of elemental silicon with methyl chloride in a fluidized bed reactor at high temperatures (250-300 °C).[9][10] The process yields a mixture of methylchlorosilanes, including dimethyldichlorosilane, methyltrichlorosilane, and methyldichlorosilane, which are then separated by distillation.[9][10]

Experimental Protocols and Characterization

Accurate determination of the physical and chemical properties of methyldichlorosilane is critical for its safe handling and application. Due to its high reactivity and volatility, specialized procedures and adherence to established standards are required.

Table 2: Standard Methodologies for Property Determination

| Property | Standard Method | Experimental Protocol Considerations |

| Boiling Point / Distillation Range | ASTM D1078 | This method determines the distillation range for volatile organic liquids.[11] For methyldichlorosilane (boiling point ~41°C), a low-range thermometer and controlled heating are essential. The entire apparatus must be operated under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood to prevent hydrolysis from atmospheric moisture. All glassware must be scrupulously dried. |

| Flash Point | ASTM D56 (Tag Closed Cup) / ASTM D93 (Pensky-Martens) | Closed-cup methods are essential for volatile liquids to contain vapors and obtain an accurate flash point.[1] The procedure involves heating the sample at a slow, constant rate while introducing an ignition source at specified intervals.[12] Given the low flash point (~-28°C), the sample and apparatus must be pre-cooled. Extreme caution is necessary due to flammability and reactivity. |

| Density | Gravimetric Method | The density is determined by precisely measuring the mass of a known volume of the liquid. A calibrated pycnometer or graduated cylinder is used. The procedure must be conducted swiftly in a glovebox or under an inert atmosphere to prevent reaction with air. The mass of the container is tared, the liquid is added, and the mass is recorded. The temperature of the liquid must be precisely controlled and recorded as density is temperature-dependent. |

| Hydrolysis Reactivity | Isothermal Calorimetry / FTIR Spectroscopy | The heat evolution during hydrolysis can be quantified using isothermal calorimetry. A small, precise amount of methyldichlorosilane is injected into a sealed vessel containing a stoichiometric excess of water, and the resulting heat flow is measured over time.[13] Alternatively, Fourier-Transform Infrared (FTIR) spectroscopy can monitor the reaction in real-time by tracking the disappearance of Si-Cl and Si-H bands and the appearance of Si-OH and Si-O-Si bands.[14] |

| Purity and Composition Analysis | Gas Chromatography-Mass Spectrometry (GC-MS) | GC-MS is the preferred method for determining the purity of methyldichlorosilane and identifying impurities from the synthesis process. A capillary column (e.g., DB-5MS) separates the components, which are then identified by their mass spectra.[15] Sample preparation and injection must be performed under anhydrous conditions to prevent on-column reactions. |

General Experimental Workflow

The characterization of a reactive compound like methyldichlorosilane follows a stringent workflow to ensure safety and data integrity.

References

- 1. researchgate.net [researchgate.net]

- 2. methyl dichlorosilane | CAS#:75-54-7 | Chemsrc [chemsrc.com]

- 3. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 5. METHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. Methyldichlorosilane(75-54-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. METHYLDICHLOROSILANE CYLINDER | [gelest.com]

- 8. nj.gov [nj.gov]

- 9. Direct process - Wikipedia [en.wikipedia.org]

- 10. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 11. Isobaric vapor-liquid equilibrium for methyldichlorosilane-methyltrichlorosilane-dimethyldichlorosilane system-Academax [tapestry.academax.com]

- 12. researchgate.net [researchgate.net]

- 13. Structural changes evidenced by FTIR spectroscopy in cellulosic materials after pre-treatment with ionic liquid and enzymatic hydrolysis :: BioResources [bioresources.cnr.ncsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Thermal Decomposition of Methyldichlorosilane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of methyldichlorosilane (CH₃SiHCl₂), a compound of interest in various chemical synthesis processes. The following sections detail the decomposition temperature, byproducts, reaction pathways, and the experimental methodologies used to elucidate these characteristics.

Decomposition Temperature

The thermal decomposition of methyldichlorosilane has been investigated over a temperature range of 1000 K to 1500 K. While a precise onset temperature for the decomposition is not explicitly detailed in the reviewed literature, the studies within this range provide significant insights into the degradation pathways and resulting byproducts. Further experimental work would be required to determine the specific temperature at which decomposition begins under various atmospheric and pressure conditions.

Decomposition Byproducts

| Byproduct Category | Chemical Species | Formula | Role/Significance |

| Primary Byproducts | Dichlorosilylene | SiCl₂ | A significant and reactive intermediate species. |

| Methane | CH₄ | Formed via molecular elimination. | |

| Methyl Radical | •CH₃ | Formed via homolytic cleavage of the Si-C bond. | |

| Hydrogen Atom | •H | Formed sequentially after the loss of a methyl radical. | |

| Secondary Byproducts | Methylchlorosilane | CH₃SiH₂Cl | Formed via molecular elimination of HCl. |

| Hydrogen Chloride | HCl | A common byproduct in the decomposition of chlorosilanes. | |

| Phosgene | COCl₂ | Can be formed in the presence of oxygen or carbon sources. |

Experimental Protocols

The primary experimental technique cited for the investigation of methyldichlorosilane decomposition is flash pyrolysis vacuum ultraviolet single-photon ionization time-of-flight mass spectrometry (VUV-SPI-TOFMS) .

Methodology: Flash Pyrolysis VUV-SPI-TOFMS

A detailed experimental protocol for the flash pyrolysis of methyldichlorosilane is outlined below. It is important to note that specific parameters such as pressure and concentration were not detailed in the reviewed literature and would need to be optimized for any replication of the experiment.

Objective: To identify the primary and intermediate species formed during the high-temperature decomposition of methyldichlorosilane.

Apparatus:

-

Pulsed flash pyrolysis reactor

-

Vacuum ultraviolet single-photon ionization source

-

Time-of-flight mass spectrometer

-

Gas handling system for precursor delivery

Procedure:

-

Sample Preparation: A dilute mixture of methyldichlorosilane in a suitable inert carrier gas (e.g., helium or argon) is prepared. The precise concentration is a critical parameter that influences the reaction kinetics.

-

Introduction into the Reactor: The gas mixture is introduced into the pyrolysis reactor through a pulsed valve.

-

Thermal Decomposition: The methyldichlorosilane is subjected to rapid heating to a defined temperature (within the 1000 K to 1500 K range) in the pyrolysis zone. The short residence time in the reactor is crucial for isolating primary decomposition products and minimizing secondary reactions.

-

Ionization: The decomposition products, along with any unreacted precursor, are then ionized using a vacuum ultraviolet single-photon source. VUV-SPI is a soft ionization technique that minimizes fragmentation of the parent ions, allowing for more straightforward identification of the species present in the reactor effluent.

-

Mass Analysis: The resulting ions are analyzed using a time-of-flight mass spectrometer, which separates the ions based on their mass-to-charge ratio.

-

Data Acquisition and Analysis: The mass spectra are recorded at various pyrolysis temperatures to observe the evolution of different species as a function of temperature. The identification of species is based on their precise mass-to-charge ratio.

Signaling Pathways and Logical Relationships

The decomposition of methyldichlorosilane proceeds through several key pathways. The following diagram illustrates the logical relationships between the parent molecule, intermediate species, and final byproducts as described in the literature.

Reactivity of Methyldichlorosilane with Water and Moisture: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyldichlorosilane (CH₃SiHCl₂) is a highly reactive organosilicon compound extensively utilized as an intermediate in the synthesis of silicone polymers, siloxanes, and as a silylating agent in pharmaceutical and materials science applications.[1][2] Its reactivity is dominated by the presence of two chlorine atoms and a silicon-hydrogen bond, making it highly susceptible to nucleophilic attack, particularly by water and moisture. This technical guide provides a comprehensive overview of the reactivity of methyldichlorosilane with water, detailing the reaction mechanism, kinetics, products, and experimental protocols for its study. A thorough understanding of this reaction is critical for its safe handling, process optimization, and the development of novel silicon-based materials.

Introduction

Methyldichlorosilane is a colorless, fuming liquid with a pungent odor.[3] Its utility in various industrial and research settings stems from the dual reactivity of the Si-Cl and Si-H bonds. The hydrolysis of methyldichlorosilane is a vigorous, exothermic reaction that proceeds rapidly upon contact with water or atmospheric moisture, liberating toxic and corrosive hydrogen chloride gas.[3][4] This reaction is the foundational step in the production of a variety of silicone-based materials, including oils, resins, and elastomers. In the context of drug development, understanding the hydrolytic stability and reactivity of silylating agents like methyldichlorosilane is crucial for controlling reaction pathways and ensuring the purity of synthesized intermediates.

Reaction Mechanism and Products

The reaction of methyldichlorosilane with water proceeds through a two-stage process: hydrolysis followed by condensation.

Hydrolysis

In the initial step, the silicon-chlorine bonds are sequentially replaced by hydroxyl groups in a nucleophilic substitution reaction. Water molecules act as the nucleophiles, attacking the electrophilic silicon center. This results in the formation of highly unstable silanol (B1196071) intermediates, methylsilanetriol (B1219558) (CH₃Si(OH)₃), and the liberation of two molecules of hydrogen chloride per molecule of methyldichlorosilane.[3][5][6]

Reaction: CH₃SiHCl₂ + 3H₂O → CH₃Si(OH)₃ + 2HCl

The hydrolysis is extremely rapid. In a scenario with a five-fold excess of water, half of the maximum theoretical yield of hydrogen chloride gas can be generated in as little as 0.12 minutes.[3]

Condensation

The silanol intermediates, particularly methylsilanetriol, are highly reactive and readily undergo intermolecular condensation to form siloxane bonds (Si-O-Si), releasing water in the process.[5] This condensation can lead to the formation of a variety of structures, including linear chains, cyclic oligomers, and complex three-dimensional networks of polymethylsiloxanes.[2] The specific products formed depend on reaction conditions such as temperature, pH, and the concentration of reactants.

General Condensation Reaction: n CH₃Si(OH)₃ → (CH₃SiO₁.₅)n + 1.5n H₂O

The final polymeric structure is often a complex, cross-linked resin.

Reaction Kinetics

The hydrolysis of chlorosilanes is a rapid process, and obtaining precise kinetic data can be challenging. The reaction is generally considered to be first-order with respect to the chlorosilane and can be influenced by the concentration of water.

One method to monitor the reaction progress is by measuring the change in conductivity of the solution over time, as the reaction produces ionic species (HCl).[7]

Table 1: Quantitative Data on Methyldichlorosilane and its Hydrolysis

| Parameter | Value | Reference(s) |

| Molecular Formula | CH₄Cl₂Si | [8][9] |

| Molecular Weight | 115.03 g/mol | [9] |

| Boiling Point | 41 °C (106 °F) | [3] |

| Flash Point | -26 °F | [3] |

| HCl Generation Half-life (in excess water) | 0.12 minutes | [3] |

Experimental Protocols

Due to the hazardous nature of the reaction, all experimental work with methyldichlorosilane and water must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol for Controlled Hydrolysis and Product Characterization

This protocol outlines a general procedure for the controlled hydrolysis of methyldichlorosilane and subsequent analysis of the products.

Materials:

-

Methyldichlorosilane (≥99%)

-

Deionized water

-

Anhydrous diethyl ether or other suitable inert solvent

-

Sodium bicarbonate (for neutralization)

-

Magnesium sulfate (B86663) (for drying)

-

Two-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Set up a two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser in a fume hood.

-

Place a solution of deionized water in the round-bottom flask, cooled in an ice bath. The amount of water should be in stoichiometric excess. An inert solvent like diethyl ether can be added to the flask to help control the reaction and extract the products.

-

Slowly add methyldichlorosilane to the dropping funnel.

-

With vigorous stirring, add the methyldichlorosilane dropwise to the cold water/ether mixture. The rate of addition should be carefully controlled to manage the exothermic reaction and the evolution of HCl gas.

-

After the addition is complete, allow the mixture to stir at low temperature for a designated period (e.g., 1 hour) to ensure complete hydrolysis.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining HCl) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude polysiloxane product.

Protocol for Kinetic Monitoring by Conductivity

This method can be used to estimate the rate of hydrolysis by monitoring the increase in conductivity due to the formation of HCl.[7]

Materials:

-

Conductivity meter and probe

-

Jacketed reaction vessel with a lid

-

Constant temperature bath

-

Stirrer

-

Syringe for injection of methyldichlorosilane

-

Solvent (e.g., acetone (B3395972) with a known amount of water)

Procedure:

-

Set up the jacketed reaction vessel with the solvent and immerse the conductivity probe.

-

Allow the system to equilibrate to the desired temperature using the constant temperature bath.

-

Start stirring the solution.

-

Rapidly inject a known amount of methyldichlorosilane into the vessel and start recording the conductivity as a function of time.

-

The initial rate of reaction can be determined from the slope of the conductivity versus time plot.

Analytical Characterization of Products

A combination of spectroscopic techniques is essential for the comprehensive characterization of the complex mixture of products formed from the hydrolysis and condensation of methyldichlorosilane.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a powerful tool for identifying the functional groups present in the reaction products. Attenuated Total Reflectance (ATR)-FTIR can be used for in-situ monitoring of the reaction.[10][11]

Sample Preparation: A small amount of the polysiloxane product can be analyzed directly as a thin film on a salt plate (e.g., NaCl or KBr) or by using an ATR accessory.

Key Vibrational Bands:

-

Si-O-Si stretching: Strong, broad absorption in the range of 1000-1100 cm⁻¹

-

Si-OH stretching: Broad absorption around 3200-3400 cm⁻¹ (hydrogen-bonded) or a sharper peak around 3690 cm⁻¹ (free)

-

Si-H stretching: A sharp, characteristic peak around 2150-2250 cm⁻¹

-

CH₃ bending in Si-CH₃: A sharp peak around 1260 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ²⁹Si NMR are invaluable for elucidating the detailed structure of the siloxane products.[1][12]

Sample Preparation: Dissolve the polysiloxane product in a suitable deuterated solvent (e.g., CDCl₃). Ensure the sample is free of particulate matter.[13][14]

-

¹H NMR: Provides information on the methyl protons (typically in the 0.1-0.4 ppm region) and the Si-H proton (around 4.5-5.0 ppm).

-

²⁹Si NMR: Offers detailed insight into the different silicon environments (e.g., M, D, T, and Q units) within the polymer structure. Chemical shifts are sensitive to the number of oxygen atoms bonded to the silicon.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for identifying and quantifying the volatile and semi-volatile components of the reaction mixture, such as cyclic siloxanes (e.g., D₃, D₄, D₅).[15][16]

Sample Preparation: The crude product can be dissolved in a suitable solvent (e.g., acetone or hexane) and injected into the GC-MS.[17]

Typical GC-MS Parameters:

-

Column: A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is commonly used.

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to elute a wide range of siloxanes. A typical program might be: hold at 40°C for 2 minutes, then ramp at 10°C/min to 300°C and hold for 10 minutes.[18]

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-650.

Table 2: Summary of Analytical Techniques for Product Characterization

| Technique | Information Obtained | Sample Preparation | Key Parameters/Observations |

| FTIR | Identification of functional groups (Si-O-Si, Si-OH, Si-H, Si-CH₃) | Thin film on salt plate or ATR | Characteristic absorption bands |

| NMR (¹H, ²⁹Si) | Detailed structural elucidation of siloxane chains and networks | Dissolved in deuterated solvent | Chemical shifts of different proton and silicon environments |

| GC-MS | Identification and quantification of volatile and semi-volatile siloxanes | Dissolved in a suitable solvent | Retention times and mass fragmentation patterns of cyclic and linear siloxanes |

Safety and Handling

Methyldichlorosilane is a hazardous substance that requires strict safety precautions.[4][8][19]

-

Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.[4]

-

Water Reactivity: Reacts violently with water and moisture to produce corrosive HCl gas and heat.[3] This can lead to a dangerous increase in pressure in closed containers.

-

Corrosivity: The compound and its hydrolysis product (HCl) are highly corrosive to the skin, eyes, and respiratory tract.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[7][8] Work should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Spill and Disposal: In case of a spill, do not use water. Use an inert absorbent material like dry sand or earth. Dispose of as hazardous waste in accordance with local regulations.[16]

Visualization of Reaction Pathways and Workflows

Conclusion

The reaction of methyldichlorosilane with water is a rapid and highly exothermic process that is fundamental to the production of a wide range of silicone materials. This guide has provided a detailed overview of the hydrolysis and condensation reactions, including the mechanism, products, and methods for experimental study and characterization. A thorough understanding of this chemistry, coupled with strict adherence to safety protocols, is essential for researchers and professionals working with this versatile and reactive compound. The provided experimental outlines and analytical techniques serve as a foundation for further investigation and process development in the synthesis of novel silicon-based materials for various applications, including those in the pharmaceutical industry.

References

- 1. researchgate.net [researchgate.net]

- 2. med-college.nbu.edu.sa [med-college.nbu.edu.sa]

- 3. CAS 2445-53-6: Methylsilanetriol | CymitQuimica [cymitquimica.com]

- 4. globalsilicones.org [globalsilicones.org]

- 5. Methylsilanetriol | 2445-53-6 | Benchchem [benchchem.com]

- 6. Methylsilanetriol | CH6O3Si | CID 61844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]

- 8. gelest.com [gelest.com]

- 9. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. magritek.com [magritek.com]

- 13. tus.elsevierpure.com [tus.elsevierpure.com]

- 14. researchgate.net [researchgate.net]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. lirias.kuleuven.be [lirias.kuleuven.be]

- 17. benchchem.com [benchchem.com]

- 18. youtube.com [youtube.com]

- 19. artsci.usu.edu [artsci.usu.edu]

Technical Overview of Methyldichlorosilane: Physicochemical Properties

This guide provides a focused summary of the core physicochemical properties of methyldichlorosilane (CH₃SiHCl₂), specifically its molecular weight and density. The information is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Methyldichlorosilane is a colorless, fuming liquid with a pungent odor.[1] It is a reactive chemical compound used in various chemical syntheses, including the production of silicone polymers.

Physicochemical Data

The key quantitative properties of methyldichlorosilane are summarized in the table below for easy reference.

| Property | Value | Conditions |

| Molecular Weight | 115.03 g/mol [2][3] | |

| 115.05 g/mol [4] | ||

| Density | 1.105 g/mL[2][3] | at 25 °C |

| 1.11 g/mL[1][5] | at 77°F (25°C) | |

| 1.1 g/mL[6] |

Note on Data and Experimental Protocols: The data presented in this guide are compiled from established chemical reference sources. However, this document does not provide detailed experimental protocols for the determination of these properties. For methodologies on determining molecular weight and density, researchers should consult standard analytical chemistry texts and pharmacopeial guidelines.

Note on Visualization: As a language model, I am unable to generate visual diagrams such as signaling pathways or experimental workflows. The requested visualizations are not applicable to the physicochemical properties of a single chemical compound.

References

- 1. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 75-54-7,METHYLDICHLOROSILANE | lookchem [lookchem.com]

- 3. Dichloromethylsilane | 75-54-7 [chemicalbook.com]

- 4. strem.com [strem.com]

- 5. METHYLDICHLOROSILANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. ICSC 0297 - METHYLDICHLOROSILANE [inchem.org]

Spectroscopic Analysis of Methyldichlorosilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for methyldichlorosilane (CH₃SiHCl₂), a key intermediate in the synthesis of silicon-containing compounds. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for substance identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for methyldichlorosilane is summarized in the tables below for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 0.879 | Doublet | 2.3 | Si-CH ₃ |

| 5.586 | Quartet | 2.3 | Si-H |

J(Si-29, H) = 224 Hz for the Si-H proton and 8 Hz for the methyl protons.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 3.4 | C H₃ |

Note: ¹³C NMR data for methyldichlorosilane is available from commercial suppliers such as Sigma-Aldrich.[2]

Table 3: ²⁹Si NMR Spectroscopic Data

| Chemical Shift (δ) ppm |

| -1.5 |

Note: The chemical shift is relative to tetramethylsilane (B1202638) (TMS).[3]

Infrared (IR) Spectroscopy

Table 4: Principal Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970 | Medium | C-H stretch (asymmetric) |

| 2910 | Medium | C-H stretch (symmetric) |

| 2200 | Strong | Si-H stretch |

| 1410 | Medium | CH₃ deformation (asymmetric) |

| 1260 | Strong | CH₃ symmetric deformation (umbrella mode) |

| 800 | Very Strong | Si-C stretch / CH₃ rock |

| 540 | Very Strong | Si-Cl₂ stretch |

Data is based on the gas-phase IR spectrum available in the NIST Chemistry WebBook.[4]

Mass Spectrometry (MS)

Table 5: Major Mass Spectral Peaks (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 114 | 25 | [CH₃SiHCl₂]⁺ (Molecular Ion) |

| 116 | 16 | Isotope peak of molecular ion |

| 99 | 100 | [SiHCl₂]⁺ (Base Peak) |

| 80 | 20 | [CH₃SiCl]⁺ |

| 64 | 15 | [SiCl]⁺ |

Data is from electron ionization mass spectrometry.[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy (¹H, ¹³C, ²⁹Si)

-

Sample Preparation: A solution of methyldichlorosilane is prepared in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[6]

-

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) is used.[2]

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a sufficient number of scans for an adequate signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses the expected chemical shifts.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are generally required compared to ¹H NMR.

-

²⁹Si NMR Acquisition: Due to the low gyromagnetic ratio and negative Nuclear Overhauser Effect (NOE) of ²⁹Si, inverse-gated decoupling is often employed to obtain quantitative spectra.[7] A longer relaxation delay is also necessary.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Handling: For a volatile liquid like methyldichlorosilane, the IR spectrum is typically obtained in the gas phase using a gas cell with KBr or NaCl windows.[8] Alternatively, a thin film can be prepared between two salt plates (KBr or NaCl).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty gas cell or salt plates is first recorded. The sample is then introduced, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final absorbance or transmittance spectrum. A typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The positions and relative intensities of the absorption bands are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: The volatile methyldichlorosilane sample is introduced into the mass spectrometer via a gas chromatography (GC-MS) system or a direct insertion probe.

-

Ionization: Electron Ionization (EI) is a common method for volatile compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or similar detector records the abundance of each ion.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion and characteristic fragment ions are identified.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for methyldichlorosilane.

Caption: Workflow of Spectroscopic Analysis for Methyldichlorosilane.

References

- 1. Dichloromethylsilane(75-54-7) 1H NMR [m.chemicalbook.com]

- 2. Methyldichlorosilane | CH3SiHCl2 | CID 6376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. Silane, dichloromethyl- [webbook.nist.gov]

- 5. Silane, dichloromethyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. (29Si) Silicon NMR [chem.ch.huji.ac.il]

- 8. files.core.ac.uk [files.core.ac.uk]

Thermochemical Data for Methyldichlorosilane Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyldichlorosilane (CH₃SiHCl₂) is a volatile, colorless liquid that serves as a crucial intermediate in the synthesis of a wide array of organosilicon compounds, including silicone polymers. Its reactivity, driven by the presence of both Si-H and Si-Cl bonds, makes a thorough understanding of its thermochemical properties essential for process safety, optimization, and the development of novel synthetic routes. This guide provides an in-depth overview of the available thermochemical data for reactions involving methyldichlorosilane, details relevant experimental protocols, and visualizes key reaction pathways.

Data Presentation

The quantitative thermochemical and physical data for methyldichlorosilane are summarized in the tables below. It is important to note that experimentally determined thermochemical data for this compound are limited in the publicly available literature, with some values being derived from older sources or computational studies.

Table 1: Thermochemical Data for Methyldichlorosilane (CH₃SiHCl₂)

| Parameter | Value | Units | Source/Method |

| Heat of Combustion (ΔH°c) | -1203 | kJ/mol | ChemicalBook[1] |

| -4,700 | BTU/lb | PubChem (HSDB)[2] | |

| Heat of Vaporization (ΔHvap) | 27.1 | kJ/mol | ChemicalBook[1] |

| 106 | BTU/lb | PubChem (HSDB)[2] | |

| Enthalpy of Reaction (ΔrH°) | 1828 ± 25 | kJ/mol | NIST WebBook |

Note: The NIST WebBook notes that the provided enthalpy of reaction value is likely too high.

Table 2: Physical Properties of Methyldichlorosilane (CH₃SiHCl₂)

| Property | Value | Units | Source |

| Molecular Weight | 115.04 | g/mol | ChemicalBook[1] |

| Boiling Point | 41 | °C | ChemicalBook[1] |

| Melting Point | -92.8 | °C | ChemicalBook[1] |

| Density | 0.93 (at 0°C) | g/cm³ | ChemicalBook[1] |

| Flash Point | -26 | °F | NOAA CAMEO Chemicals[3] |

Key Reactions of Methyldichlorosilane

Methyldichlorosilane undergoes several key types of reactions, including pyrolysis, hydrolysis, and hydrosilylation. The thermochemistry and mechanisms of these reactions are critical for their application in chemical synthesis.

Pyrolysis

The thermal decomposition of methyldichlorosilane is a crucial process in the chemical vapor deposition (CVD) of silicon-containing materials. Studies on the pyrolysis of methyldichlorosilane and similar chlorosilanes indicate that the decomposition proceeds through complex radical chain mechanisms.[4] At high temperatures, the primary decomposition pathways involve the cleavage of the Si-C and Si-H bonds.